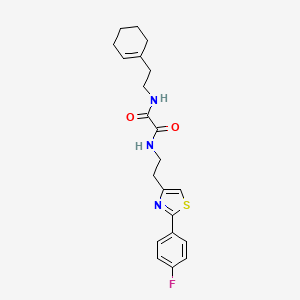

1-Benzhydryl-4-(1-phenyltetrazol-5-yl)piperazine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

Recent developments in the synthesis of piperazine derivatives include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis

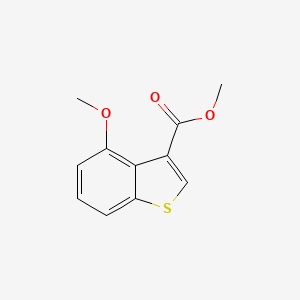

The molecular formula of 1-Benzhydryl-4-(1-phenyltetrazol-5-yl)piperazine is C24H24N6 . Its average mass is 396.488 Da and its monoisotopic mass is 396.206238 Da .Chemical Reactions Analysis

A novel 1-benzhydryl piperazine derivative was synthesized by the nucleophilic substitution of 1-benzhydryl piperazine with 2-nitro-benzenesulfonyl chloride . The product obtained was characterized spectroscopically and finally confirmed by X-ray diffraction study .Physical And Chemical Properties Analysis

The molecular formula of 1-Benzhydryl-4-(1-phenyltetrazol-5-yl)piperazine is C24H24N6 . Its average mass is 396.488 Da and its monoisotopic mass is 396.206238 Da .科学的研究の応用

ACE Inhibition

1-Benzhydryl-4-(1-phenyltetrazol-5-yl)piperazine and its derivatives have been studied for their in vitro ACE inhibitor activities . ACE, or angiotensin-converting enzyme, plays a crucial role in the regulation of blood pressure and fluid balance. Inhibiting ACE can lead to a decrease in the concentration of angiotensin II, which consequently reduces blood pressure . This makes the compound potentially useful in the treatment of cardiovascular diseases like hypertension, congestive heart failure, diabetic nephropathy, chronic renal failure, systemic sclerosis, left ventricular systolic dysfunction, and acute myocardial infarction .

Antimicrobial Activities

The compound has also been evaluated for its antimicrobial activities . Some derivatives of 1-Benzhydryl-4-(1-phenyltetrazol-5-yl)piperazine showed excellent to moderate activity against various tested bacterial strains, including Pseudomonas aeruginosa, Staphylococcus aureus, S. aureus MLS 16, Escherichia coli, Bacillus subtilis, and Klebsiella planticola . This suggests potential applications in the development of new antimicrobial agents.

Synthesis of New Derivatives

The compound serves as a precursor in the synthesis of new 1,4-disubstituted piperazine derivatives . These new derivatives can be further screened for various biological activities, expanding the potential applications of the original compound.

Commercial Availability

1-Benzhydryl-4-(1-phenyltetrazol-5-yl)piperazine is commercially available , which means it can be readily obtained for research purposes. This facilitates its use in various scientific studies and applications.

Drug Discovery

Given its ACE inhibition and antimicrobial activities, 1-Benzhydryl-4-(1-phenyltetrazol-5-yl)piperazine could be a valuable compound in drug discovery. It could serve as a lead compound in the development of new drugs for treating cardiovascular diseases and bacterial infections .

Study of Structure-Activity Relationships

The compound and its derivatives can be used in the study of structure-activity relationships (SARs). By synthesizing and testing different derivatives, researchers can gain insights into how changes in the compound’s structure affect its biological activities. This information can guide the design of more potent and selective drugs .

作用機序

Target of Action

Similar compounds, such as 1-benzhydryl-sulfonyl-piperazine derivatives, have been shown to inhibit mda-mb-231 human breast cancer cell proliferation .

Mode of Action

It is known that piperazine derivatives can interact with a variety of biological targets, providing potent and selective ligands .

Biochemical Pathways

Piperazine derivatives have been found to exhibit diverse therapeutic activities such as antibacterial activity, matrix metalloprotein-3 inhibition, and carbonic anhydrase inhibition .

Result of Action

Similar compounds have been found to have anti-breast cancer activity, suggesting potential cytotoxic effects on cancer cells .

将来の方向性

Isoform-selective histone deacetylase (HDAC) inhibition is promoted as a rational strategy to develop safer anti-cancer drugs compared to non-selective HDAC inhibitors . In this context, the design and discovery of potent HDAC inhibitors, with 1-benzhydryl piperazine as a surface recognition group, that differ in hydrocarbon linker, could be a promising future direction .

特性

IUPAC Name |

1-benzhydryl-4-(1-phenyltetrazol-5-yl)piperazine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H24N6/c1-4-10-20(11-5-1)23(21-12-6-2-7-13-21)28-16-18-29(19-17-28)24-25-26-27-30(24)22-14-8-3-9-15-22/h1-15,23H,16-19H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVHWUISRMMYAPI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=NN=NN2C3=CC=CC=C3)C(C4=CC=CC=C4)C5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H24N6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Benzhydryl-4-(1-phenyltetrazol-5-yl)piperazine | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(E)-4-(N,N-diethylsulfamoyl)-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2950537.png)

![6-Cyclopentyl-4,7,8-trimethyl-2-prop-2-enylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2950538.png)

![2-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-5-((4-fluorophenyl)amino)-7-methyl-[1,2,4]triazolo[4,3-c]pyrimidin-3(2H)-one](/img/structure/B2950544.png)

![2-(2-butoxyphenyl)-5-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/no-structure.png)

![3-[7-Hydroxy-3-(1-methylbenzimidazol-2-yl)-4-oxochromen-2-yl]propanoic acid](/img/structure/B2950549.png)

![5-((4-Ethylpiperazin-1-yl)(p-tolyl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2950550.png)

![(E)-N-[2-(2,6-Dimethylmorpholin-4-yl)-2-methylpropyl]-2-phenylethenesulfonamide](/img/structure/B2950551.png)

![5-amino-1-[(3-bromophenyl)methyl]-N-(2,5-dimethylphenyl)triazole-4-carboxamide](/img/structure/B2950553.png)

![3-(2-chlorophenyl)-5-[1-(4-ethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole](/img/structure/B2950555.png)